molecular formula C13H17N3OS B2913888 8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797643-04-9

8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2913888
CAS No.: 1797643-04-9
M. Wt: 263.36
InChI Key: MVLDIVOPYYLWRV-UHFFFAOYSA-N
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Description

8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a synthetically derived chemical hybrid of significant interest in medicinal chemistry and pharmacology. Its structure integrates a 1,2,3-thiadiazole moiety, a heterocycle known for its diverse biological activities [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9910252/], with an 8-azabicyclo[3.2.1]octene scaffold, which is the core tropane skeleton found in numerous pharmacologically active compounds [https://pubs.acs.org/doi/10.1021/cr00096a003]. This molecular architecture suggests potential as a versatile scaffold for the development of novel ligands targeting the central nervous system. The compound's primary research value lies in its application as a key intermediate or a novel chemical entity for high-throughput screening and structure-activity relationship (SAR) studies. Researchers are investigating its potential interaction with neurotransmitter transporters and receptors, particularly those associated with the tropane class of compounds, such as monoamine transporters [https://doi.org/10.1016/j.bmcl.2008.10.134]. The presence of the thiadiazole ring, which can act as a bioisostere for other heterocyclic systems, may confer unique binding properties and metabolic stability, making it a valuable tool for probing biological pathways and designing new therapeutic agents for neurological disorders. Its mechanism of action is hypothesized to involve modulation of synaptic signaling, though specific target engagement is an active area of investigation in specialized research laboratories.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-2-4-11-12(18-15-14-11)13(17)16-9-5-3-6-10(16)8-7-9/h3,5,9-10H,2,4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLDIVOPYYLWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of a base such as triethylamine . The resulting thiadiazole intermediate is then coupled with a bicyclic azabicyclo[3.2.1]oct-2-ene moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[32

Mechanism of Action

The mechanism of action of 8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Core Modifications

  • 8-Azabicyclo[3.2.1]oct-2-ene Derivatives: 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (CAS: Not provided): This derivative replaces the thiadiazole-carbonyl group with a cyclopropylmethyl substituent. 8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-one Hydrochloride: The benzyl group introduces aromaticity, likely altering lipophilicity and blood-brain barrier permeability compared to the thiadiazole-carbonyl group .
  • Bicyclo[4.2.0]oct-2-ene Analogues :

    • (6R,7R)-3-((5-Methyl-1,3,4-Thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (CAS: 27164-46-1): This cephalosporin antibiotic shares a sulfur-containing bicyclic core but differs in ring size (4.2.0 vs. 3.2.1) and substituents. The thiadiazole-thioether side chain enhances β-lactamase resistance, unlike the propyl-thiadiazole-carbonyl group in the target compound .

Functional Group Variations

  • 1H-Tetrazole-1-yl Acetamido (CAS: 27164-46-1): The tetrazole group in cephalosporins improves water solubility via ionization, whereas the thiadiazole-carbonyl group in the target compound may prioritize lipophilicity for CNS penetration .
  • Carbonyl vs.
Table 1: Key Properties of Selected Compounds
Compound Name Molecular Weight Core Structure Key Substituent Application Reference
Target Compound Not Provided 3.2.1 Bicyclo 4-Propyl-1,2,3-thiadiazole-5-carbonyl CNS-targeted therapies
8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-one HCl Not Provided 3.2.1 Bicyclo Phenylmethyl Neurochemical research
Cephalosporin (CAS: 27164-46-1) ~534.5 g/mol 4.2.0 Bicyclo 5-Methyl-1,3,4-thiadiazole-thio Antibacterial
  • Synthetic Accessibility : The thiadiazole-carbonyl group in the target compound may require specialized coupling reagents (e.g., carbodiimides), whereas thioether-linked derivatives (e.g., cephalosporins) utilize nucleophilic substitution .
  • Stability : The hydrochloride salt form (e.g., CAS: 1423024-34-3) improves solubility but may limit shelf-life compared to neutral bicyclic compounds .

Biological Activity

The compound 8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic structure that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{12}H_{14}N_{4}O_{2}S
  • Molecular Weight : 270.33 g/mol
  • IUPAC Name : 8-(4-propylthiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Antifungal Activity

Research indicates that derivatives of thiadiazoles exhibit significant antifungal properties. For instance, a study demonstrated that alkyl N-(1,2,3-thiadiazole-4-carbonyl) compounds showed variable antifungal activities against pathogens such as Gibberella zeae and Alternaria kikuchiana at concentrations of 5 and 50 µg/mL .

CompoundTarget PathogenConcentration (µg/mL)% Growth Inhibition
Hexyl esterA. kikuchiana5090.7
Heptyl esterG. zeae578
Octyl esterG. zeae563

These findings suggest that the biological activity of the thiadiazole component in the compound enhances its antifungal efficacy.

Antibacterial Activity

Thiadiazole derivatives have also been reported to possess antibacterial properties. The five-membered heterocycles are integral in various antibacterial drugs and have been linked to the inhibition of bacterial growth through different mechanisms . The incorporation of the thiadiazole ring into the compound may provide similar antibacterial effects.

Case Studies and Research Findings

  • Antifungal Efficacy Study :
    • A series of experiments were conducted to evaluate the antifungal activity of various thiadiazole derivatives against Gibberella zeae. The study found that modifications in the alkyl chain length significantly impacted antifungal efficacy, with optimal lengths between 6 to 11 carbons yielding the best results .
  • Antibacterial Mechanism Investigation :
    • A study on the mechanism of action for thiadiazoles indicated that these compounds could inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell lysis . This mechanism is crucial for developing new antibiotics amid rising antibiotic resistance.

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